molecular formula C16H18N4O3S B2564330 N-allyl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 920408-71-5

N-allyl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Cat. No. B2564330
M. Wt: 346.41
InChI Key: KKVQQWXLIDJDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality N-allyl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activity : A series of pyrimidinones and oxazinones derivatives, synthesized from citrazinic acid, demonstrated significant antimicrobial activities against various bacterial and fungal strains, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
  • Anticancer and Antifolate Activity : Synthesis of 5-deaza analogues of aminopterin and folic acid showed significant anticancer activities, highlighting the potential of pyrimidine derivatives in cancer therapy (Su et al., 1986).
  • Antiviral Activity : New carbocyclic analogues of 7-deazaguanosine demonstrated selective inhibitory activities against herpes simplex viruses, indicating their potential as antiviral agents (Legraverend et al., 1985).

Chemical Synthesis Applications

  • Large-Scale Synthesis : The large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate was described, demonstrating the efficiency of the developed methodology for accessing these cores, which are valuable in the synthesis of heterocyclic compounds (Morgentin et al., 2009).
  • Palladium-Catalyzed Intramolecular Allylation : A novel approach for the synthesis of pyrrolidin-2-ones via palladium-catalyzed cyclization was developed, showcasing the utility of such reactions in constructing complex nitrogen-containing heterocycles (Giambastiani et al., 1998).

properties

IUPAC Name

2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-3-5-17-15(22)10-20-9-14(23-2)13(21)8-12(20)11-24-16-18-6-4-7-19-16/h3-4,6-9H,1,5,10-11H2,2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVQQWXLIDJDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

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